Lipophilicity Differentiation vs. Non-2-Methylated Analog
N,N,2-Trimethylpiperidine-1-sulfonamide exhibits a computed XLogP3-AA of 0.7, which is 0.4 log units higher than that of N,N-dimethylpiperidine-1-sulfonamide (XLogP3 = 0.3), the analog lacking the 2-methyl group on the piperidine ring [1][2]. This difference corresponds to a nominal ~2.5-fold increase in predicted octanol-water partition coefficient. The increased lipophilicity arises from the additional methyl substituent on the piperidine ring carbon rather than on the sulfonamide nitrogen, providing a structurally encoded hydrophobicity increment.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | N,N-dimethylpiperidine-1-sulfonamide (CAS 5417-33-4): XLogP3-AA = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (~2.5× predicted partition coefficient increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18, using canonical SMILES input for both compounds |
Why This Matters
Higher predicted lipophilicity may translate to improved passive membrane permeability, which is relevant for applications requiring cellular uptake or blood-brain barrier penetration—though this inference requires experimental validation in the specific assay system.
- [1] PubChem Compound Summary for CID 223612, N,N,2-Trimethylpiperidine-1-sulfonamide. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/223612 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 222099, N,N-Dimethylpiperidine-1-sulfonamide. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/222099 (accessed April 2026). View Source
